4-[2-(2H-Tetrazol-5-yl)propyl]aniline
Description
Significance of Tetrazole-Substituted Aniline (B41778) Derivatives in Advanced Chemical Research
The combination of tetrazole and aniline moieties within a single molecular scaffold creates a class of compounds with significant relevance in medicinal chemistry and materials science. researchgate.net Tetrazole derivatives are of particular importance in drug design because the tetrazole group is considered a bioisostere of the carboxylic acid functional group. researchgate.net This means it can mimic the acidic properties and spatial arrangement of a carboxylic acid at physiological pH, but often imparts greater metabolic stability and improved pharmacokinetic profiles, such as increased lipophilicity and bioavailability. researchgate.net Many marketed drugs, including the angiotensin II receptor blockers like losartan (B1675146) and valsartan, feature a tetrazole ring as a key component of their pharmacophore. researchgate.net
The aniline scaffold, meanwhile, is a versatile building block in organic synthesis. wikipedia.org The amino group on the phenyl ring can be readily modified, allowing for the construction of diverse molecular libraries for high-throughput screening. When combined, tetrazole-substituted anilines serve as valuable intermediates for creating complex molecules with a wide spectrum of potential biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. researchgate.netnih.gov The introduction of the tetrazole ring can enhance the efficacy and prolong the action of a drug without a corresponding increase in toxicity.
Research Trajectories and Current Focus Areas for the 4-[2-(2H-Tetrazol-5-yl)propyl]aniline Scaffold
While specific research focusing exclusively on this compound is limited in publicly available literature, the compound's structure suggests several potential avenues for academic and industrial investigation. The research trajectories for this scaffold can be inferred from studies on analogous compounds that combine heterocyclic systems with aniline or related aromatic cores.
One promising area is the development of novel therapeutic agents. Given the prevalence of tetrazoles in cardiovascular drugs, this scaffold could be explored for activity as an angiotensin II receptor antagonist, a mechanism central to controlling hypertension. google.com Furthermore, various tetrazole derivatives have demonstrated a broad range of biological activities, including antiviral and anticancer properties. researchgate.net For instance, a study on thiopyrano[2,3-b]quinolines found that a derivative containing a propyl group on the tetrazole ring exhibited notable antiviral activity against influenza A viruses. This suggests that the nature of the alkyl linker, such as the propyl group in this compound, can be a critical determinant of biological function.
Another potential focus area is in materials science. Aniline and its oligomers, such as aniline tetramers, are known to possess conductive properties and have been investigated for use in anticorrosive coatings. mdpi.com The high nitrogen content and thermal stability of the tetrazole ring could be leveraged to create novel polymers or functional materials with enhanced properties. numberanalytics.com Research could explore the synthesis of polymers incorporating the this compound monomer to develop materials for electronics or as specialized ligands in coordination chemistry. bohrium.com
Predicted Physicochemical Properties for a Structural Analog
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N₅ | PubChem nih.gov |
| Molecular Weight | 189.22 g/mol | PubChem nih.gov |
| XLogP3 | 1.4 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |
| Rotatable Bond Count | 2 | PubChem nih.gov |
| Exact Mass | 189.10144537 Da | PubChem nih.gov |
| Monoisotopic Mass | 189.10144537 Da | PubChem nih.gov |
| Topological Polar Surface Area | 69.6 Ų | PubChem nih.gov |
| Heavy Atom Count | 14 | PubChem nih.gov |
Historical Development of Tetrazole Synthesis and Related Aniline Chemistry
The chemistry of both tetrazoles and anilines has a rich history stretching back to the 19th century, with their respective syntheses evolving from rudimentary laboratory curiosities to large-scale industrial processes.
The first synthesis of a tetrazole derivative was reported in 1885 by the Swedish chemist J. A. Bladin. nih.gov However, for decades, research into this class of compounds was slow, with only a few hundred derivatives reported by 1950. nih.gov Early synthetic methods often involved hazardous reagents like hydrazoic acid. numberanalytics.com A major advancement was the development of [3+2] cycloaddition reactions between nitriles and azides, which remains a cornerstone of tetrazole synthesis. nih.gov Over the past few decades, research has focused on making these syntheses safer and more efficient through the use of new catalysts, microwave-assisted techniques, and more environmentally friendly reaction conditions. numberanalytics.combohrium.com
Aniline's history began in 1826 when Otto Unverdorben first isolated it through the destructive distillation of the indigo (B80030) plant, naming it "Crystallin". wikipedia.orgbritannica.com In the following years, it was independently isolated from coal tar by Friedlieb Runge (who named it "kyanol") and synthesized via the reduction of nitrobenzene (B124822) by Nikolay Zinin (who called it "benzidam"). wikipedia.org It was August Wilhelm von Hofmann who demonstrated in 1843 that these were all the same compound, which came to be known as aniline. wikipedia.org The accidental discovery of the synthetic dye mauveine from aniline by William Henry Perkin in 1856 launched the synthetic dye industry. fitnyc.edu Industrially, early production relied on the Béchamp process, which involved the reduction of nitrobenzene with iron and acid. catalysis-kalvis.ru By the late 1950s, this was largely replaced by the more efficient catalytic vapor-phase reduction of nitrobenzene with hydrogen, which remains the dominant commercial method today. catalysis-kalvis.ru
Table of Key Historical Developments
| Year | Development | Key Figure(s) / Method | Significance |
| 1826 | First isolation of aniline from indigo distillation | Otto Unverdorben | Discovery of the foundational aromatic amine. wikipedia.orgbritannica.com |
| 1834 | Isolation of "kyanol" (aniline) from coal tar | Friedlieb Runge | Identified a key industrial source for aniline. wikipedia.org |
| 1842 | First chemical synthesis of aniline | Nikolay Zinin | Synthesized aniline by reducing nitrobenzene. wikipedia.org |
| 1856 | Discovery of mauveine, the first synthetic dye | William Henry Perkin | Launched the synthetic aniline dye industry from an accidental discovery. fitnyc.edu |
| 1885 | First synthesis of a tetrazole derivative | J. A. Bladin | Opened the field of tetrazole chemistry. nih.gov |
| Late 1950s | Shift to catalytic hydrogenation for aniline production | Béchamp Process (old), Catalytic Hydrogenation (new) | Established the modern, efficient industrial process for aniline synthesis. catalysis-kalvis.ru |
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(2H-tetrazol-5-yl)propyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-7(10-12-14-15-13-10)6-8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAPBBBXWDEGIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N)C2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 4 2 2h Tetrazol 5 Yl Propyl Aniline and Structural Analogs
Established Synthetic Routes for Tetrazole-Aniline Conjugates
Traditional methods for constructing the tetrazole ring form the foundation of synthesizing tetrazole-aniline structures. These routes are valued for their reliability and broad applicability to a wide range of substrates.
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govbenthamdirect.com This approach offers significant advantages in terms of atom economy, step economy, and the ability to generate molecular diversity. acs.orgnih.gov
The most fundamental and widely utilized method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source, typically sodium azide or hydrazoic acid. nih.govnih.govacs.org This reaction is a cornerstone of tetrazole chemistry and can be integrated into MCR strategies. researchgate.net For the synthesis of a compound like 4-[2-(2H-Tetrazol-5-yl)propyl]aniline, the key step would involve the cycloaddition of an azide to a nitrile precursor, such as 4-(2-cyanopropyl)aniline. Various catalysts and additives have been developed to facilitate this reaction, which often requires a significant activation energy barrier. nih.govacs.org
Another prominent MCR is the Ugi four-component reaction (U-4CR), which can be adapted for tetrazole synthesis. In this variation, hydrazoic acid (often generated in situ from sodium azide) replaces the typical carboxylic acid component, reacting with an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce 1,5-disubstituted tetrazoles. nih.gov This strategy allows for the direct assembly of complex tetrazole derivatives from simple and readily available starting materials.
A direct and convenient method for the synthesis of 1-substituted tetrazoles involves the heterocyclization of primary amines. researchgate.net This reaction typically employs an orthoester, such as triethyl orthoformate, which reacts with a primary amine (like an aniline (B41778) derivative) and an azide source (e.g., sodium azide) in an acidic medium, often glacial acetic acid. researchgate.netcore.ac.uk
The reaction is believed to proceed through the formation of an iminoester intermediate from the amine and orthoester, which then reacts with the azide. researchgate.net Subsequent cyclization and elimination lead to the formation of the stable 1-substituted tetrazole ring. This method is quite general and has been applied to a wide array of aliphatic, aromatic, and heterocyclic primary amines. core.ac.uk The yield can be significantly influenced by factors such as the order of reagent addition and the basicity of the starting amine. researchgate.net
One-pot synthesis protocols are highly valued in modern organic chemistry for their efficiency, reduced waste generation, and avoidance of tedious intermediate purification steps. Several such protocols have been developed for tetrazole derivatives. thieme-connect.combohrium.com For instance, methods exist for the direct conversion of aldehydes into 5-substituted 1H-tetrazoles under metal-free conditions. thieme-connect.combohrium.com These reactions often proceed through the in situ formation of a nitrile from the aldehyde, which then undergoes the characteristic [3+2] cycloaddition with an azide. thieme-connect.com
Another powerful one-pot approach involves the reaction of aryldiazonium salts with amidines, followed by an oxidative cyclization to yield 2,5-disubstituted tetrazoles. acs.orgorganic-chemistry.org This methodology offers mild reaction conditions, short reaction times, and a convenient workup, making it a practical route for generating diverse tetrazole structures. acs.org Such strategies streamline the synthetic process, making the production of complex molecules like tetrazole-aniline conjugates more efficient and scalable. organic-chemistry.org
Advanced Catalytic Systems in the Synthesis of Tetrazole-Substituted Anilines
To overcome the limitations of traditional methods, such as harsh reaction conditions or the use of hazardous reagents, significant research has been directed toward developing advanced catalytic systems. These modern catalysts offer improved yields, shorter reaction times, and greater substrate scope under greener conditions.
In recent years, nanomaterials have emerged as exceptionally efficient heterogeneous catalysts for a variety of organic transformations, including the synthesis of tetrazoles. nih.govresearchgate.net Their high surface-area-to-volume ratio, potential for surface modification, and ease of recovery and reusability make them highly attractive for sustainable chemical processes. nih.govrsc.org
A wide range of nanocatalysts have been explored for tetrazole synthesis. researchgate.net Magnetic nanoparticles, particularly those based on iron oxide (Fe₃O₄), functionalized with metal complexes (e.g., copper or nickel), have been used extensively. nih.govamerigoscientific.comnanomaterchem.com These catalysts are easily separated from the reaction mixture using an external magnet, simplifying purification and allowing for multiple reuse cycles with minimal loss of activity. nih.govnanomaterchem.com Other notable nanomaterials include:
Zinc Oxide (ZnO) nanoparticles: These act as efficient, recyclable Lewis acid catalysts for the [3+2] cycloaddition. amerigoscientific.com
Boehmite (γ-AlOOH) nanostructures: The hydrophilic surface rich in hydroxyl groups provides high catalytic activity. amerigoscientific.com
Composite Nanomaterials: Systems like Fe₃O₄@MCM-41 and RuO₂/MMT nanocomposites have demonstrated excellent catalytic performance and recyclability. amerigoscientific.com
These nanocatalysts have been successfully applied to both [3+2] cycloaddition reactions and multicomponent syntheses of 1- and 5-substituted tetrazoles. rsc.org
| Nanocatalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Fe₃O₄@tryptophan@Ni | [3+2] Cycloaddition (Nitriles + NaN₃) | Magnetic separation; reusable up to seven cycles; short reaction times (20 min). | nih.gov |
| Nanocrystalline ZnO | [3+2] Cycloaddition | Acts as a Lewis acid; excellent recyclability. | amerigoscientific.com |
| Pd-SMTU@boehmite | Synthesis of 5-substituted tetrazoles | High yields; short reaction times; catalyst is recyclable. | amerigoscientific.com |
| Fe₃O₄@SiO₂/aza-crown ether-Cu(II) | Synthesis of tetrazoles | Magnetic composite; admirable yields and reusability. | amerigoscientific.com |
| Pt Nanoparticles on Vulcan Carbon (Pt NPs@VC) | Synthesis of 5-substituted-1H-tetrazoles | Efficient and durable heterogeneous catalyst with superior performance and reusability. | researchgate.net |
The development of metal-free synthetic routes is a primary goal of green chemistry, aiming to avoid the cost, toxicity, and environmental impact associated with many metal catalysts. Organocatalysis, which uses small organic molecules to accelerate reactions, has proven to be a powerful tool in this regard. benthamdirect.com
Several organocatalytic systems have been reported for tetrazole synthesis. L-proline, an inexpensive and environmentally benign amino acid, has been shown to effectively catalyze the formation of 5-substituted 1H-tetrazoles from a broad range of nitriles and thiocyanates. organic-chemistry.org Other approaches include the use of iodine or silica (B1680970) sulfuric acid as catalysts for the [3+2] cycloaddition of nitriles and sodium azide. organic-chemistry.orgnih.gov
Furthermore, innovative metal-free approaches continue to be developed. An organocatalyst generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl (B98337) chloride has been used to accelerate the azide-nitrile coupling under neutral conditions with microwave heating. organic-chemistry.org Unprecedented electrochemical methods have also been developed for the [3+2] cycloaddition of azides with hydrazones, providing a green, oxidant-free protocol for accessing valuable tetrazole structures. rsc.org
| Catalyst/Method | Substrates | Key Advantages | Reference |
|---|---|---|---|
| L-proline | Aliphatic/aryl nitriles, thiocyanates | Environmentally benign, cost-effective, high-yielding, simple workup. | organic-chemistry.org |
| Iodine | Organic nitriles + NaN₃ | Metal-free, advantageous for 5-substituted 1H-tetrazoles. | organic-chemistry.org |
| Silica Sulfuric Acid | Nitriles + NaN₃ | Heterogeneous solid acid catalyst, provides good to excellent yields (72-95%). | nih.gov |
| Electrochemical Synthesis | Azides + Hydrazones | Metal-free, oxidant-free, green protocol, compatible with various functional groups. | rsc.org |
| In situ generated pyrrolium azide | Organic nitriles + NaN₃ | Organocatalytic, neutral conditions, utilizes microwave heating. | organic-chemistry.org |
Influence of Catalyst Properties on Reaction Efficiency and Selectivity
The cycloaddition of azides to nitriles often requires significant energy input and can be slow; therefore, catalysis is crucial for achieving high efficiency and selectivity under milder conditions. nih.gov A wide array of catalysts, including metal complexes, nanocatalysts, and Lewis acids, have been developed to promote the formation of 5-substituted tetrazoles. rsc.orgacs.orgorganic-chemistry.org
The efficiency of a catalyst is determined by its ability to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide anion. organic-chemistry.org Lewis acidic metal centers are particularly effective in this role. For instance, cobalt(II) and copper(II) complexes have demonstrated high catalytic activity, affording excellent yields of tetrazole products. acs.orgjchr.org A study utilizing a specific Cobalt(II) complex with a tetradentate ligand achieved a 99% yield in the synthesis of a model 5-substituted tetrazole. nih.gov Similarly, the use of copper sulfate (B86663) pentahydrate as a catalyst in DMSO has been reported to produce yields as high as 95%. jchr.org
Nanocatalysts have gained considerable attention due to their high surface-area-to-volume ratio, which provides a greater number of active sites for the reaction. tandfonline.com Magnetic nanocatalysts, such as those based on iron oxide (Fe₃O₄) functionalized with catalytically active metals like zinc, copper, or palladium, offer the dual benefits of high efficiency and ease of recovery and reusability. rsc.org For example, an Fe₃O₄-adenine-Zn nanocatalyst was shown to provide a 96% yield in just 80 minutes. rsc.org
Catalyst properties also influence the selectivity of the reaction, particularly the regioselectivity in forming specific tetrazole isomers (1H vs. 2H). While the [3+2] cycloaddition of a nitrile with sodium azide primarily yields the 1H-tetrazole, the choice of catalyst and reaction conditions can be pivotal, especially when synthesizing more complex or N-substituted analogs. nih.gov The steric and electronic properties of the catalyst can direct the approach of the reactants, favoring the formation of one isomer over another.
Table 2.2.3.1: Influence of Various Catalysts on the Synthesis of 5-Substituted-1H-Tetrazoles
| Catalyst | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Co(II)-complex (1 mol%) | Benzonitrile | DMSO | 110 | 12 h | 99 | acs.org, nih.gov |
| Copper Sulfate Pentahydrate (CSPH) | Various nitriles | DMSO | Not specified | Not specified | 95 | jchr.org |
| Fe₃O₄-adenine-Zn nanocatalyst | 4-Chlorobenzonitrile | PEG | 120 | 80 min | 96 | rsc.org |
| Dibutyltin oxide (0.1 eq.) | 2-(p-tolyl)quinoline-4-carbonitrile | Toluene (B28343) | Reflux | 74 h | 92 | mdpi.com |
| Zeolite H-X | Benzaldehyde, Malononitrile | Solvent-free | 60 | 12 min | >90 | researchgate.net |
Optimization of Reaction Conditions for Compound Synthesis
The successful synthesis of this compound and related compounds is highly dependent on the careful optimization of reaction parameters. Key factors include the choice of solvent, temperature control, and the application of energy sources like microwave irradiation.
The choice of solvent plays a critical role in the synthesis of tetrazoles, primarily by affecting the solubility of reactants, particularly the azide salt. researchgate.net High-boiling point polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently used and have been shown to facilitate high conversion rates to the desired product. nih.govacs.org In a cobalt-catalyzed synthesis of 5-phenyl-1H-tetrazole, DMSO proved to be the optimal solvent, yielding a 99% product conversion, significantly outperforming methanol (B129727) (20%), toluene (15%), acetonitrile (B52724) (50%), and DMF (80%). acs.org However, a practical disadvantage of DMF and DMSO is their high boiling point, which can complicate product isolation. researchgate.net
Water has emerged as a highly effective and environmentally benign solvent for this transformation. researchgate.netresearchgate.net In some protocols, water provided the best yields, demonstrating its utility in promoting the reaction while adhering to green chemistry principles. researchgate.net The use of a biphasic toluene/water system has also been reported to be highly effective, providing quantitative product formation in certain cases. beilstein-journals.org
Table 2.3.1.1: Effect of Solvent and Temperature on a Model Tetrazole Synthesis (Benzonitrile + NaN₃)
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Co(II)-complex | Toluene | 110 | 12 | 15 | acs.org, nih.gov |
| Co(II)-complex | Methanol | 110 | 12 | 20 | acs.org, nih.gov |
| Co(II)-complex | Acetonitrile | 110 | 12 | 50 | acs.org, nih.gov |
| Co(II)-complex | DMF | 110 | 12 | 80 | acs.org, nih.gov |
| Co(II)-complex | DMSO | 110 | 12 | 99 | acs.org, nih.gov |
| None | Water | 100 | 4 | High | researchgate.net |
Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions, and its application to tetrazole synthesis has yielded significant improvements over conventional heating methods. organic-chemistry.orgacs.org The primary advantage of using microwave irradiation is a dramatic reduction in reaction time, often from many hours or even days to mere minutes. acs.orgorganic-chemistry.org
This rapid heating is achieved through the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform energy transfer. acs.org In the synthesis of aryl and vinyl tetrazoles from their corresponding nitriles, microwave flash heating successfully completed the cycloaddition reactions in minutes. acs.orgorganic-chemistry.org This acceleration not only improves throughput but can also lead to higher yields by minimizing the formation of byproducts that may occur during prolonged heating. organic-chemistry.org
Microwave-assisted synthesis can be performed in solution or under solvent-free conditions, the latter of which is particularly attractive from a green chemistry perspective. aip.orgaip.org The combination of a suitable catalyst, such as copper(I) iodide, with microwave irradiation under solvent-free conditions provides an efficient, rapid, and environmentally friendly route to 5-substituted-1H-tetrazoles. aip.org
Table 2.3.2.1: Comparison of Conventional vs. Microwave-Assisted Tetrazole Synthesis
| Method | Substrate | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional Heating | Various Nitriles | up to 40 hours | Moderate to High | organic-chemistry.org |
| Microwave Irradiation | Various Nitriles | 2 hours | up to 93 | organic-chemistry.org |
| Conventional Heating | Aryl Halides (One-pot to tetrazole) | Hours to Days | Not specified | acs.org |
Modern synthetic strategies increasingly incorporate the principles of green chemistry to minimize environmental impact and enhance safety. The synthesis of tetrazoles, including this compound, has benefited significantly from these advancements. rsc.orgjchr.org
A key aspect is the use of environmentally benign solvents. As mentioned, water and polyethylene (B3416737) glycol (PEG) are excellent green alternatives to traditional polar aprotic solvents like DMF. rsc.orgjchr.org Furthermore, developing solvent-free reaction conditions, often coupled with microwave assistance or the use of heterogeneous catalysts, represents a significant step towards sustainable synthesis. aip.orgrsc.org
Catalysis is a cornerstone of green chemistry. The development of heterogeneous and reusable catalysts, such as zeolites and magnetic nanoparticles, is particularly important. rsc.orgresearchgate.net These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. rsc.orgtandfonline.com The [3+2] cycloaddition reaction itself is highly atom-economical, as all atoms from the nitrile and azide reactants are incorporated into the final tetrazole product.
Safety is another critical principle. Traditional methods for tetrazole synthesis sometimes involved the in-situ generation of hydrazoic acid, which is highly toxic and explosive. mdpi.com Modern protocols often employ safer azide sources like trimethylsilyl azide or focus on process optimization to avoid the accumulation of hazardous intermediates. mdpi.combeilstein-journals.org The use of less toxic metal catalysts, such as copper and iron, in place of more hazardous metals like lead or mercury, further enhances the safety and environmental profile of the synthesis. aip.orgjchr.org By adhering to these principles, the synthesis of tetrazole-containing compounds can be made more efficient, safer, and more sustainable. jchr.org
Chemical Reactivity and Derivatization Strategies of the 4 2 2h Tetrazol 5 Yl Propyl Aniline Scaffold
Electrophilic and Nucleophilic Substitution Reactions on the Aniline (B41778) and Tetrazole Moieties
The aniline and tetrazole rings represent the primary sites for substitution reactions, exhibiting complementary reactivity towards electrophilic and nucleophilic reagents.
Aniline Moiety: The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions relative to itself. chemistrysteps.com Due to the existing propyl-tetrazole substituent at the para position, electrophilic attack on the 4-[2-(2H-Tetrazol-5-yl)propyl]aniline scaffold will be directed exclusively to the two ortho positions (C2 and C6 of the aniline ring). The high reactivity of the aniline ring can, however, lead to challenges such as polysubstitution and side reactions. chemistrysteps.com For instance, direct bromination of aniline typically yields the 2,4,6-tribromoaniline (B120722) product without the need for a catalyst. chemistrysteps.com To achieve controlled mono-substitution on the aniline ring of the target scaffold, protection of the amino group is an essential strategy. Acylation of the amine to form an acetanilide (B955) derivative temporarily reduces the activating effect of the nitrogen lone pair by delocalizing it onto the adjacent carbonyl group. libretexts.org This moderation allows for selective mono-substitution at the ortho position. Subsequent hydrolysis of the amide bond regenerates the free amine.
Tetrazole Moiety: The tetrazole ring is an electron-deficient heterocycle, making it generally unreactive towards electrophilic substitution. Conversely, the nitrogen atoms of the tetrazole ring possess lone pairs of electrons and can act as nucleophiles. The most common reaction involving the tetrazole moiety is N-alkylation or N-acylation. numberanalytics.commdpi.com In the case of 5-substituted tetrazoles, alkylation can occur at either the N1 or N2 positions of the ring, often yielding a mixture of regioisomers. mdpi.comorganic-chemistry.org The specific tautomeric form present (1H or 2H) and the reaction conditions, such as the base and solvent used, can influence the regioselectivity of the alkylation. acs.org While nucleophilic aromatic substitution on the carbon atom of the tetrazole ring is uncommon, it could be feasible if a potent leaving group were present at that position.
Table 1: Substitution Reactions on the Aniline and Tetrazole Moieties This table is interactive and can be sorted by clicking on the column headers.
| Moiety | Reaction Type | Reagents/Conditions | Typical Outcome | Control Strategy |
|---|---|---|---|---|
| Aniline | Electrophilic Halogenation | Br₂, H₂O | Polysubstitution (ortho positions) | Protection of -NH₂ as acetanilide |
| Aniline | Electrophilic Nitration | HNO₃, H₂SO₄ | Oxidation and side reactions | Protection of -NH₂ as acetanilide |
| Aniline | Electrophilic Sulfonation | Fuming H₂SO₄ | ortho-sulfonation | Protection of -NH₂ as acetanilide |
| Aniline | Friedel-Crafts Alkylation/Acylation | R-Cl, AlCl₃ | Generally unsuccessful due to Lewis acid-base complexation with the amine | Protection of -NH₂ as acetanilide |
| Tetrazole | Nucleophilic N-Alkylation | R-X, Base (e.g., K₂CO₃) | Mixture of N1 and N2 alkylated products | Choice of solvent and base can influence regioselectivity |
Oxidation and Reduction Pathways of the Aromatic and Heterocyclic Rings
The stability of the aniline and tetrazole rings towards oxidative and reductive conditions differs significantly, offering pathways for selective transformations.
Aromatic (Aniline) Ring: The aniline moiety is highly susceptible to oxidation. Strong oxidizing agents can lead to the formation of complex colored products and polymers, such as polyaniline. missouri.edu This sensitivity necessitates careful selection of reagents if transformations are desired elsewhere in the molecule. The benzene (B151609) ring itself is exceptionally stable and resistant to reduction. Catalytic hydrogenation of the aromatic ring requires harsh conditions, such as high pressure and temperature with catalysts like rhodium on carbon (Rh/C). unizin.org Under typical laboratory conditions for reducing other functional groups, the aniline ring remains intact.
Heterocyclic (Tetrazole) Ring: The tetrazole ring is known for its high degree of stability, attributable to its aromatic character. It is generally resistant to both common oxidizing and reducing agents. wikipedia.org While the ring can be cleaved, this typically requires specific and energetic conditions, such as photolysis or strong reducing agents like lithium aluminum hydride under forcing conditions, which are unlikely to be selective in the presence of the aniline moiety. numberanalytics.com This inherent stability makes the tetrazole ring a robust component of the scaffold during most chemical transformations.
Functional Group Transformations and Interconversions on the Propyl Linker
The three-carbon propyl linker is composed of saturated sp³-hybridized carbon atoms and is generally the least reactive portion of the scaffold. However, the carbon atom directly attached to the aniline ring is a benzylic carbon, which exhibits enhanced reactivity. chemistrysteps.com
The primary site for functionalization on the propyl linker is this benzylic position. libretexts.org Two key reactions can be exploited:
Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidatively cleave the entire alkyl side chain at the benzylic position, converting it into a carboxylic acid. unizin.orglibretexts.orgopenstax.org This is a destructive transformation for the propyl-tetrazole linker but represents a potential degradation pathway. A more controlled oxidation could potentially introduce a hydroxyl group at the benzylic position, but this would require specialized reagents to avoid over-oxidation or oxidation of the aniline ring.
Benzylic Halogenation: Under free-radical conditions, such as with N-bromosuccinimide (NBS) and a radical initiator (e.g., light or peroxide), the benzylic hydrogen can be selectively replaced by a halogen, typically bromine. openstax.orgorgoreview.comyoutube.com This introduces a versatile functional handle. The resulting benzylic halide can subsequently undergo various nucleophilic substitution reactions (Sₙ1 or Sₙ2) to introduce a wide range of functional groups (e.g., -OH, -OR, -CN, -N₃) or elimination reactions (E1 or E2) to form an alkene. chemistrysteps.com
Direct functionalization of the other two carbons on the propyl chain is synthetically challenging due to the lack of activation. Derivatization at these positions would typically be achieved by starting with a pre-functionalized linker during the initial synthesis of the scaffold.
Table 2: Potential Transformations on the Propyl Linker This table is interactive and can be sorted by clicking on the column headers.
| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group | Subsequent Reactions |
|---|---|---|---|---|
| Benzylic C-H | Radical Halogenation | NBS, peroxide/light | Benzylic Bromide (-CHBr-) | Nucleophilic Substitution, Elimination |
| Benzylic C-H | Strong Oxidation | KMnO₄, heat | Carboxylic Acid (-COOH) | Cleavage of propyl-tetrazole unit |
Tetrazole Ring Transformations and Tautomeric Equilibrium
The chemistry of the tetrazole ring itself offers unique opportunities for structural modification beyond simple N-substitution.
Tautomeric Equilibrium: 5-substituted tetrazoles, such as the one in the target scaffold, exist as a dynamic equilibrium between two tautomeric forms: the 1H- and 2H-tautomers. nih.govnih.gov The prompt specifies the 2H-tetrazole isomer, but in reality, both forms are accessible. The position of this equilibrium is influenced by the physical state and the solvent environment. nih.govuq.edu.au In the gas phase, the 2H-tautomer is often more stable, whereas the 1H-tautomer tends to be the predominant form in polar solvents and in the solid state. nih.govuq.edu.au This tautomerism is critical as it presents two different nitrogen atoms (N1 and N2) for potential reactions like alkylation, affecting the regioisomeric outcome of derivatization.
Ring Transformations: The tetrazole ring can undergo several characteristic transformations:
[3+2] Cycloaddition Reactions: The Huisgen cycloaddition is a common method for synthesizing tetrazoles from nitriles and azides. numberanalytics.comorganic-chemistry.org The reverse reaction, or other cycloadditions, can be initiated under certain conditions.
Ring-Opening Reactions: Under thermal or photochemical conditions, tetrazoles can undergo ring cleavage, often with the extrusion of a molecule of nitrogen (N₂), to form highly reactive intermediates like nitrilimines. numberanalytics.comwikipedia.org These intermediates can be trapped in situ to form other heterocyclic systems or undergo further rearrangements. This reactivity provides a pathway to fundamentally different molecular scaffolds.
Strategies for Directed Derivatization and Scaffold Functionalization
A systematic approach to derivatizing the this compound scaffold requires careful consideration of the relative reactivity of its components and the use of protecting groups.
Aniline-Directed Strategy (Aromatic Ring Functionalization): The high reactivity of the aniline ring makes it a logical starting point for derivatization.
Protection: The first step is almost invariably the protection of the primary amine, most commonly via acetylation with acetic anhydride (B1165640) to form the corresponding acetanilide. libretexts.org This moderates reactivity, prevents oxidation, and avoids Lewis acid complexation.
Electrophilic Substitution: With the amine protected, standard electrophilic aromatic substitution reactions (halogenation, nitration, sulfonation) can be performed with greater control, leading to mono-substitution at the ortho position.
Diazotization and Sandmeyer Reaction: A powerful alternative involves the diazotization of the aniline's amino group (after other modifications and deprotection) using nitrous acid (NaNO₂/HCl) to form a diazonium salt. numberanalytics.comnumberanalytics.comwikipedia.org This intermediate is highly versatile and can be displaced by a wide array of nucleophiles in the presence of copper(I) salts (Sandmeyer reaction) to introduce chloro, bromo, or cyano groups. orgosolver.comvedantu.com This method dramatically expands the scope of accessible derivatives.
Tetrazole-Directed Strategy (N-Functionalization): Derivatization of the tetrazole ring is typically achieved via N-alkylation or N-acylation. numberanalytics.commdpi.com As this reaction involves nucleophilic attack by the tetrazole nitrogens, it can often be performed without interfering with a protected aniline moiety. The choice of base, solvent, and alkylating agent can be optimized to favor one regioisomer (N1 vs. N2) over the other. organic-chemistry.orgacs.org
Linker-Directed Strategy (Benzylic Functionalization): As discussed in section 3.3, functionalization of the linker can be achieved via radical bromination at the benzylic position. orgoreview.com This reaction should be compatible with a protected aniline derivative. The resulting benzylic bromide is a key intermediate for introducing further diversity through nucleophilic substitution.
A plausible multi-step derivatization sequence could be:
Protect the aniline amine as an acetanilide.
Perform electrophilic aromatic substitution on the aniline ring.
Perform N-alkylation on the tetrazole ring.
(Optional) Perform radical bromination at the benzylic position, followed by nucleophilic substitution.
Deprotect the aniline via hydrolysis to yield the final derivatized scaffold.
This strategic approach allows for the selective and directed functionalization of each component of the molecule, enabling the synthesis of a diverse library of compounds based on the this compound scaffold.
Computational and Theoretical Investigations of 4 2 2h Tetrazol 5 Yl Propyl Aniline
Quantum Chemical Calculations for Molecular Structure Elucidation
Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide a foundational understanding of a molecule's stability, reactivity, and physical properties.
Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 4-[2-(2H-Tetrazol-5-yl)propyl]aniline, which possesses several rotatable bonds, conformational analysis is crucial to identify the various low-energy conformers that may exist.
A systematic conformational search, often performed using methods like molecular mechanics or semi-empirical methods, followed by geometry optimization using more accurate Density Functional Theory (DFT) methods (e.g., B3LYP functional with a 6-311++G(d,p) basis set), would likely reveal several stable conformers. The relative energies of these conformers determine their population at a given temperature. The primary sources of conformational isomerism in this molecule would be the rotation around the C-C bond of the propyl chain and the C-N bond connecting the aniline (B41778) ring to the propyl group.
Table 1: Hypothetical Relative Energies of Optimized Conformers of this compound
| Conformer | Dihedral Angle (N-C-C-C) (°) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | 60 | 0.00 |
| 2 | 180 | 1.25 |
This table is interactive. You can sort the data by clicking on the column headers.
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly the nitrogen atom and the aromatic system. The LUMO, conversely, would likely be distributed over the electron-deficient tetrazole ring. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.87 |
| LUMO Energy | -0.98 |
This table is interactive. You can sort the data by clicking on the column headers.
The tetrazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. The position of the proton on the tetrazole ring significantly influences the electronic properties and stability of the molecule. Computational chemistry can be used to calculate the relative energies of these tautomers to predict the most stable form. For many 5-substituted tetrazoles, the 2H-tautomer is found to be more stable than the 1H-tautomer, though this can be influenced by the nature of the substituent and solvent effects.
The isomerization energy landscape would be calculated by locating the transition state structure connecting the 1H- and 2H-tautomers. The energy difference between the tautomers and the activation energy for their interconversion provides a complete picture of the tautomeric equilibrium.
Table 3: Hypothetical Relative Energies of Tautomers of 4-[2-(Tetrazol-5-yl)propyl]aniline
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| 2H-Tautomer | 0.00 |
This table is interactive. You can sort the data by clicking on the column headers.
Theoretical Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures.
Theoretical vibrational spectra (Infrared and Raman) can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, typically performed at the same level of theory as the geometry optimization, provide the frequencies and intensities of the vibrational modes. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.
For this compound, characteristic vibrational modes would include the N-H stretching of the aniline group (around 3400-3500 cm⁻¹), C-H stretching of the aromatic and alkyl groups (around 2900-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and various vibrations associated with the tetrazole ring.
Table 4: Selected Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H Stretch (Aniline) | 3450 |
| Aromatic C-H Stretch | 3080 |
| Aliphatic C-H Stretch | 2960 |
| C=C Aromatic Stretch | 1610 |
This table is interactive. You can sort the data by clicking on the column headers.
NMR spectroscopy is a powerful tool for structure elucidation. Theoretical calculations, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecular geometry, and therefore, accurate geometry optimization is a prerequisite. The calculated chemical shifts are typically referenced to a standard compound, such as tetramethylsilane (B1202638) (TMS).
The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on the aniline ring, the protons of the propyl chain, and the N-H proton of the amine. The ¹³C NMR spectrum would similarly show characteristic signals for the carbons of the aniline ring, the propyl chain, and the tetrazole ring.
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C (Tetrazole) | 162.5 |
| C-NH₂ (Aniline) | 145.8 |
| C-H (Aniline) | 115.2 |
| C-H (Aniline) | 129.7 |
| C-propyl (Aniline) | 130.1 |
| CH (Propyl) | 38.4 |
| CH₂ (Propyl) | 29.6 |
This table is interactive. You can sort the data by clicking on the column headers.
Ultraviolet-Visible (UV-Vis) Absorption and Electronic Transitions
The electronic absorption spectrum of this compound is expected to be characterized by transitions involving the π-electron systems of the aniline ring and the tetrazole moiety. Theoretical investigations using methods like Time-Dependent Density Functional Theory (TD-DFT) on similar aromatic and heterocyclic compounds provide a framework for predicting its UV-Vis spectral features. rsc.org
The aniline portion of the molecule is anticipated to give rise to strong absorption bands in the UV region, typically corresponding to π→π* transitions within the benzene (B151609) ring. For aniline itself, these transitions are observed around 230 nm and 280 nm. The presence of the alkyl-tetrazole substituent on the aniline ring is likely to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated system and electronic interactions between the two rings.
The tetrazole ring also possesses its own set of electronic transitions. Studies on various tetrazole derivatives have shown that n→π* and π→π* transitions are characteristic of this heterocycle. beilstein-journals.org The interplay of these transitions with those of the aniline ring would result in a complex UV-Vis spectrum. The exact absorption maxima (λmax) and molar absorptivity (ε) would be sensitive to the solvent environment, as solvatochromic effects can influence the energy levels of the molecular orbitals involved in the electronic transitions. beilstein-journals.org
Table 1: Predicted Electronic Transitions and Absorption Maxima for this compound
| Predicted Transition | Associated Moiety | Estimated λmax (nm) |
|---|---|---|
| π→π* | Aniline Ring | 240-260 |
| π→π* | Aniline Ring | 290-310 |
| n→π* | Tetrazole Ring | >300 (weak) |
Note: The values in this table are estimations based on data from analogous compounds and are subject to variation based on experimental conditions and more specific computational models.
Intermolecular Interactions and Crystal Packing Analysis
The crystal structure of this compound is expected to be significantly influenced by a variety of intermolecular interactions, with hydrogen bonding playing a primary role. The tetrazole moiety, with its multiple nitrogen atoms, can act as both a hydrogen bond donor (N-H) and acceptor. nih.gov Similarly, the amine group (-NH2) of the aniline ring is a potent hydrogen bond donor.
Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions in crystal structures, would be invaluable in dissecting the complex interplay of these forces. By mapping properties like dnorm, di, and de onto the molecular surface, it is possible to identify and characterize the specific contacts that govern the crystal packing. bohrium.com
Advanced Molecular Modeling for Structural Insights
Advanced molecular modeling techniques, particularly Density Functional Theory (DFT), are powerful tools for gaining detailed insights into the structural and electronic properties of molecules like this compound. researchgate.net DFT calculations can provide optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, with a high degree of accuracy. researchgate.net
Conformational analysis, a key aspect of molecular modeling, would reveal the preferred spatial arrangement of the propyl-tetrazole substituent relative to the aniline ring. This is crucial as the molecular conformation can significantly impact its electronic properties and biological activity. The rotational barriers around the single bonds connecting the different fragments of the molecule can also be calculated to understand its flexibility.
Furthermore, DFT can be employed to compute various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net Molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character, which is essential for understanding how the molecule interacts with other chemical species. nih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Advanced Spectroscopic Characterization Methodologies for 4 2 2h Tetrazol 5 Yl Propyl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of the molecular structure of a chemical compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR Spectroscopy
Proton (¹H) NMR spectroscopy would reveal the number of different types of protons, their electronic environment, and their proximity to other protons in 4-[2-(2H-Tetrazol-5-yl)propyl]aniline. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons on the aniline (B41778) ring, the protons of the propyl chain, and the NH proton of the tetrazole ring (if not exchanged with the solvent). The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would be crucial for assigning each proton to its specific position in the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
|---|---|---|---|
| Aromatic CH | 6.5 - 7.5 | Doublet, Multiplet | 7 - 9 |
| Aniline NH₂ | 3.5 - 4.5 | Broad Singlet | - |
| Propyl CH | 3.0 - 3.5 | Multiplet | 6 - 8 |
| Propyl CH₂ | 1.5 - 2.0 | Multiplet | 6 - 8 |
| Propyl CH₃ | 0.9 - 1.2 | Doublet | 6 - 8 |
Carbon-13 (¹³C) NMR and APT Techniques
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom).
An Attached Proton Test (APT) or similar spectral editing techniques would be employed to differentiate between carbon atoms with an odd number of attached protons (CH, CH₃) and those with an even number (C, CH₂). This information is invaluable for the definitive assignment of each carbon signal.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-NH₂ | 140 - 150 |
| Aromatic CH | 115 - 130 |
| Aromatic C-propyl | 130 - 140 |
| Tetrazole C | 150 - 160 |
| Propyl CH | 30 - 40 |
| Propyl CH₂ | 20 - 30 |
Two-Dimensional (2D) NMR Experiments for Connectivity
To establish the precise connectivity of atoms, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be necessary. A COSY spectrum would show correlations between protons that are coupled to each other, allowing for the tracing of the proton network within the propyl chain and the aromatic ring. An HSQC spectrum would reveal correlations between protons and the carbon atoms to which they are directly attached, providing unambiguous C-H connectivity.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared light or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrations of particular functional groups. For this compound, these techniques would be used to identify key functional groups such as the N-H bonds of the aniline and tetrazole moieties, the C-H bonds of the aromatic and aliphatic parts, and the C=N and N=N bonds within the tetrazole ring.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
|---|---|---|
| N-H (Aniline) | 3300 - 3500 | 3300 - 3500 |
| N-H (Tetrazole) | 3000 - 3200 (broad) | 3000 - 3200 |
| C-H (Aromatic) | 3000 - 3100 | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 | 2850 - 3000 |
| C=C (Aromatic) | 1450 - 1600 | 1450 - 1600 |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound. This highly accurate mass measurement allows for the determination of the elemental composition of the molecule, confirming its chemical formula. Furthermore, by analyzing the fragmentation patterns observed in the mass spectrum, it is possible to piece together the different components of the molecule, providing further corroboration of the structure elucidated by NMR and vibrational spectroscopy.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
Lack of Specific Data Impedes Detailed Spectroscopic and Chromatographic Analysis of this compound
A comprehensive search for detailed spectroscopic and chromatographic data for the chemical compound this compound has yielded insufficient specific information to construct the requested in-depth analysis. While general methodologies for the characterization of tetrazole and aniline derivatives are well-documented, experimental data directly pertaining to this compound remains elusive in the public domain. This absence of specific research findings prevents a thorough discussion of its advanced spectroscopic and chromatographic characterization as outlined.
The requested article structure necessitates detailed research findings, including data tables, for various analytical techniques. However, searches for Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) analyses of this compound did not provide the specific experimental parameters, results, or data required for a scientifically rigorous article.
General principles of these analytical techniques as they apply to related compounds can be summarized, but this would not adhere to the strict requirement of focusing solely on this compound. For instance, while the analysis of aniline derivatives by GC-MS is a common practice, the specific fragmentation patterns for this particular molecule are not available. Similarly, while HPLC and UPLC are standard methods for purity assessment of nitrogen-containing heterocyclic compounds, the specific conditions such as mobile phase composition, column type, and retention times for this compound have not been reported in the searched literature. The electronic structure characterization by UV-Vis spectroscopy would require specific data on its absorption maxima, which is also not available.
Without access to dedicated studies on this compound, any attempt to generate the requested content would rely on speculation and generalization from tangentially related compounds, thereby failing to meet the required standard of scientific accuracy and specificity. Therefore, the generation of a detailed article focusing solely on the advanced spectroscopic and chromatographic characterization of this compound, complete with data tables and detailed research findings, is not possible at this time due to the lack of available scientific literature.
X-ray Crystallography for Solid-State Molecular Structure Determination
Information on the single-crystal X-ray diffraction analysis of this compound is not available in published scientific literature. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide critical data, including:
Crystal System and Space Group: Defining the symmetry of the crystal lattice.
Unit Cell Dimensions: The specific lengths and angles of the basic repeating unit of the crystal.
Atomic Coordinates: The exact position of each atom within the unit cell.
Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form.
Torsion Angles: Describing the conformation of the molecule.
Intermolecular Interactions: Identifying and quantifying non-covalent interactions, such as hydrogen bonds or van der Waals forces, which dictate the packing of molecules in the crystal.
Without this experimental data, a detailed description of the solid-state conformation and crystal packing of this compound cannot be accurately generated.
Mechanistic Insights into Biological Target Interactions of 4 2 2h Tetrazol 5 Yl Propyl Aniline and Its Derivatives
Molecular Recognition and Ligand-Receptor Binding Modes
The interaction of a ligand like 4-[2-(2H-Tetrazol-5-yl)propyl]aniline or its derivatives with a biological receptor is a highly specific process governed by a variety of non-covalent forces. The tetrazole ring is a key pharmacophore that dictates many of these interactions.
The deprotonated tetrazolate anion, which is the predominant form at physiological pH, is a highly effective mimic of the carboxylate group. This allows it to form strong ionic interactions and hydrogen bonds with positively charged amino acid residues such as arginine and lysine (B10760008) within a receptor's binding pocket. wikipedia.org For instance, in angiotensin II (AT1) receptor antagonists like Losartan (B1675146), the tetrazole group is crucial for binding, interacting with key basic residues like Arg167 and Lys199. wikipedia.org
Beyond simple ionic pairing, the four nitrogen atoms of the tetrazole ring act as hydrogen bond acceptors, creating a dense network of electrostatic and hydrogen bonds that contribute to tight binding. nih.gov Molecular docking studies of various tetrazole derivatives have visualized these interactions, showing hydrogen bonds forming with residues like Serine and Cysteine. researchgate.net The planar, aromatic nature of the tetrazole ring also facilitates π-π stacking interactions with aromatic residues like phenylalanine, tryptophan, and histidine in the binding site.
Furthermore, the tetrazole moiety can act as an efficient metal chelator, similar to a carboxylate. acs.org In metalloenzymes, the nitrogen atoms of the tetrazole can directly coordinate with metal ions (e.g., zinc) in the active site, often displacing a bound water molecule and leading to potent inhibition. acs.org The flexibility of the tetrazole ring allows it to adapt to different binding modes, which is a significant advantage in drug design. mdpi.org The aniline (B41778) portion of the scaffold can also participate in hydrogen bonding and hydrophobic interactions, further anchoring the molecule within the receptor.
Table 1: Common Molecular Interactions of the Tetrazole Moiety in Receptor Binding
| Interaction Type | Interacting Partner in Receptor | Example from Literature |
|---|---|---|
| Ionic Interaction | Arginine (Arg), Lysine (Lys) | Angiotensin II Receptor Antagonists wikipedia.org |
| Hydrogen Bonding | Serine (Ser), Cysteine (Cys), Gln nih.govresearchgate.net | CTX-M-9 β-lactamase, Trypanosoma cruzi TryR nih.govresearchgate.net |
| Metal Chelation | Zinc (Zn²⁺) | Metalloenzymes acs.org |
| π-π Stacking | Phenylalanine (Phe), Tryptophan (Trp) | Angiotensin II Receptor wikipedia.org |
Bioisosteric Relationships of the Tetrazole Moiety with Endogenous Carboxylic Acids and Amides
A cornerstone of the medicinal chemistry of tetrazoles is their role as a bioisostere for the carboxylic acid group. nih.govtandfonline.com Bioisosterism refers to the principle of substituting a functional group in a molecule with another group that has similar physical and chemical properties, with the aim of enhancing the compound's biological activity or pharmacokinetic profile. The 5-substituted 1H-tetrazole is one of the most successful and widely used carboxylic acid bioisosteres. researchgate.netcambridgemedchemconsulting.com
The justification for this bioisosteric relationship is multifaceted:
Acidity: The pKa of 5-substituted 1H-tetrazoles is approximately 4.5-4.9, which is very similar to that of carboxylic acids (pKa ~4.5). cambridgemedchemconsulting.comnih.gov This means that at physiological pH (7.4), both groups exist predominantly in their anionic (tetrazolate/carboxylate) forms, enabling similar ionic interactions.
Electronic Profile: Detailed quantum chemical calculations have shown that the tetrazolate and carboxylate anions share comparable average electron densities and electrostatic potentials. researchgate.netnih.gov This electronic similarity allows the tetrazole to engage in analogous non-covalent interactions within a binding site.
Stereochemistry: The tetrazolate anion is planar, and the delocalized negative charge is distributed over the nitrogen atoms, creating a charge distribution that mimics the delocalized charge on the two oxygen atoms of a carboxylate.
Metabolic Stability: A key advantage of replacing a carboxylic acid with a tetrazole is increased metabolic stability. tandfonline.com Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid clearance. The tetrazole ring is generally resistant to such metabolic transformations, often resulting in improved bioavailability and a longer duration of action. cambridgemedchemconsulting.com
The tetrazole ring can also serve as a bioisostere for a cis-amide bond, a conformation often found in peptides but which is energetically unfavorable for most small molecules. nih.gov The rigid, planar geometry of the tetrazole can lock a portion of the molecule into a conformation that mimics this cis-amide arrangement, which can be beneficial for interacting with certain protein targets.
Table 2: Comparison of Physicochemical Properties of Carboxylic Acid and Tetrazole Moieties
| Property | Carboxylic Acid (-COOH) | 5-Substituted 1H-Tetrazole | Reference |
|---|---|---|---|
| pKa | ~4.5 | ~4.5 - 4.9 | cambridgemedchemconsulting.comnih.gov |
| Predominant form at pH 7.4 | Anionic (Carboxylate, -COO⁻) | Anionic (Tetrazolate) | researchgate.net |
| Hydrogen Bonding | H-bond donor and acceptor | H-bond donor and multiple acceptors | cambridgemedchemconsulting.com |
| Metabolic Liability | Susceptible to glucuronidation | Generally metabolically stable | tandfonline.com |
| Lipophilicity | Lower | Generally higher than corresponding acid | tandfonline.com |
Mechanisms of Enzyme Modulation and Inhibition
Derivatives containing the this compound scaffold can act as enzyme modulators or inhibitors through several mechanisms, largely driven by the versatile chemistry of the tetrazole ring.
One primary mechanism is competitive inhibition , where the molecule binds to the enzyme's active site, preventing the natural substrate from binding. This is often achieved when the tetrazole moiety mimics a carboxylate group present in the endogenous substrate or a transition state. For example, tetrazole-based compounds have been developed as inhibitors of glutathione (B108866) reductase, where they mimic the binding of the carboxylic acid-containing substrate. nih.gov
The inhibition can also be non-competitive or uncompetitive . A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic efficiency. nih.gov An uncompetitive inhibitor binds only to the enzyme-substrate complex. Research on inhibitors for protein arginine methyltransferase 1 (PRMT1) identified a tetrazole derivative that displayed a non-competitive pattern of inhibition with respect to both the methyl-donating cofactor and the arginine substrate. nih.gov
Furthermore, as mentioned, in metalloenzymes, tetrazole derivatives can inhibit activity by directly chelating the catalytic metal ion in the active site, thereby inactivating the enzyme. acs.org The specific mechanism of inhibition depends on the target enzyme's structure and catalytic mechanism. Studies on acetylcholinesterase have also shown that tetrazole derivatives can exhibit inhibitory activity, highlighting their potential as modulators of enzymes involved in neurotransmission. vnu.edu.vn
Protein-Protein Interaction (PPI) Modulation Mechanisms
Protein-protein interactions (PPIs) are fundamental to most cellular processes and represent a challenging but increasingly important class of drug targets. ajwilsonresearch.com Small molecules that can disrupt or stabilize these interactions are of great therapeutic interest. Tetrazole-containing scaffolds can be designed as PPI modulators.
The mechanism by which these molecules work often involves mimicking a key amino acid residue at the PPI interface. The "hot spots" on protein surfaces, which contribute most of the binding energy, are often rich in charged or aromatic residues. A tetrazole derivative can be designed to place its anionic tetrazole ring in a position that mimics a key aspartic or glutamic acid residue, thereby disrupting the ionic interactions that hold the protein complex together. nih.gov
For example, a tetrazole-containing molecule was described that binds to the Kelch domain of Keap1, disrupting its interaction with the protein Nrf2. acs.org A comparative analysis with its carboxylic acid bioisostere showed that the tetrazole formed a unique "Arg sandwich" with arginine residues in the binding pocket, demonstrating how the specific geometry and electronic properties of the tetrazole can be exploited to achieve potent PPI inhibition. acs.org The aniline and propyl groups of the this compound scaffold would serve to position the tetrazole pharmacophore correctly and to make additional hydrophobic or hydrogen-bonding contacts in the PPI interface to enhance affinity and selectivity.
Signaling Pathway Involvement and Modulatory Mechanisms
By interacting with specific proteins such as receptors, enzymes, or transcription factors, derivatives of this compound can modulate intracellular signaling pathways. The ultimate effect of the compound depends on which protein it targets and the role of that protein in a given pathway.
For instance, tetrazole-containing compounds that inhibit Protein Arginine Methyltransferase 1 (PRMT1) have been shown to down-regulate the canonical Wnt/β-catenin signaling pathway. nih.gov PRMT1 is known to regulate the activity of proteins involved in this pathway, so its inhibition leads to a downstream cascade of effects that suppresses the pathway's output. This demonstrates an indirect mechanism of pathway modulation.
In other cases, the modulation can be more direct. Tetrazole derivatives that act as agonists for G-protein coupled receptors (GPCRs), such as GPR119, can stimulate cAMP signaling cascades. nih.gov GPR119 is expressed in pancreatic β-cells, and its activation leads to the secretion of insulin. Therefore, tetrazole-based GPR119 agonists can modulate signaling pathways crucial for glucose homeostasis. nih.gov The angiotensin II receptor blockers (e.g., Losartan, Valsartan) are prime examples of tetrazole-containing drugs that block a specific signaling pathway—the renin-angiotensin system—by antagonizing the AT1 receptor, which is a GPCR. wikipedia.orgtandfonline.com
Applications in Advanced Materials Science and Catalysis
Utilization as Molecular Building Blocks in Functional Materials Design
The distinct chemical functionalities of 4-[2-(2H-Tetrazol-5-yl)propyl]aniline make it an excellent molecular building block for the design of a wide array of functional materials. The tetrazole ring, in particular, is a key component in this regard. Tetrazoles are known for their high nitrogen content, which often imparts a high heat of formation and good thermal stability to the materials in which they are incorporated. nih.gov This makes them desirable for applications where robustness to high temperatures is crucial.
Moreover, the tetrazole moiety is a bioisostere for the carboxylic acid group, meaning it can mimic the biological activity and interactions of a carboxylic acid without being susceptible to the same metabolic pathways. lifechemicals.com This property, while primarily exploited in medicinal chemistry, also has implications in materials science, particularly in the design of biocompatible materials or sensors that interact with biological systems. The nitrogen atoms in the tetrazole ring can act as both hydrogen bond donors and acceptors, facilitating the formation of supramolecular structures and influencing the packing of molecules in the solid state. This can be leveraged to create materials with specific and tunable properties.
The aniline (B41778) portion of the molecule provides a reactive site that can be readily functionalized, allowing for the attachment of other molecular fragments to tailor the properties of the final material. This versatility allows for the creation of a diverse library of compounds based on the this compound scaffold, each with potentially unique characteristics for applications ranging from energetic materials to pharmaceuticals. nih.govresearchgate.net
Integration into Polymeric Structures and Composite Materials
The presence of the aniline group in this compound makes it a prime candidate for integration into polymeric structures. Polyaniline is a well-known conducting polymer, and its derivatives are of great interest for applications in electronics, sensors, and anti-corrosion coatings. rsc.orgnih.gov The polymerization of aniline derivatives can be achieved through chemical or electrochemical methods, leading to the formation of polymers with extended π-conjugated systems. nih.govurfu.ru
By incorporating this compound as a monomer or comonomer in a polymerization reaction, it is possible to synthesize polymers that feature pendant tetrazole groups. These tetrazole moieties can significantly influence the properties of the resulting polymer. For instance, the high nitrogen content of the tetrazole ring can enhance the thermal stability of the polymer. researchgate.net Furthermore, the tetrazole groups can serve as coordination sites for metal ions, leading to the formation of polymer-metal composite materials. These composites can exhibit interesting magnetic, optical, or catalytic properties, depending on the nature of the metal ion incorporated.
The synthesis of polymers containing aniline and other heterocyclic fragments allows for the fine-tuning of the material's electrophysical and optical properties, making them suitable for use in organic electronic devices. urfu.ru The solubility of these polymers can also be controlled by modifying the substituents on the aniline monomer, which is crucial for their processability into thin films for sensor applications. rsc.orgnih.gov
Table 1: Potential Properties of Polymers Derived from Aniline-Tetrazole Monomers
| Property | Potential Influence of Tetrazole Moiety |
| Thermal Stability | Enhanced due to high nitrogen content and aromaticity of the tetrazole ring. |
| Electrical Conductivity | Modified by the electron-withdrawing nature of the tetrazole ring. |
| Metal Coordination | Provides sites for the formation of polymer-metal composites. |
| Solubility | Can be tuned by derivatization of the aniline or tetrazole components. |
| Sensing Capabilities | The tetrazole group can act as a recognition site for specific analytes. |
Role in Dye-Sensitized Systems and Optoelectronic Material Development
In the field of optoelectronics, particularly in the context of dye-sensitized solar cells (DSSCs), molecules with a donor-π-acceptor (D-π-A) architecture are of paramount importance. nih.gov The structure of this compound, with its electron-donating aniline group and the potential for the tetrazole to be part of an acceptor system, makes it a promising scaffold for the development of organic dyes for DSSCs.
In a typical D-π-A dye, the aniline group can serve as the electron donor, the propyl chain and phenyl ring can be part of the π-bridge, and the tetrazole ring can function as an anchoring group to the surface of a semiconductor like titanium dioxide (TiO2). nih.gov The efficiency of a DSSC is highly dependent on the photophysical and electrochemical properties of the dye, including its light-harvesting ability, and the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov
Research on phenothiazine-based dyes, which are also nitrogen-containing aromatic donors, has shown that the incorporation of a tetrazole-based acceptor can lead to efficient dyes for DSSCs. nih.gov The tetrazole ring can effectively anchor the dye to the TiO2 surface, facilitating electron injection from the excited dye into the conduction band of the semiconductor. The performance of such dyes can be optimized by tuning the length of alkyl chains or modifying the donor and acceptor moieties to achieve optimal energy level alignment and light absorption.
Table 2: Representative Performance of Tetrazole-Based Dyes in DSSCs
| Dye Structure | Voc (mV) | Jsc (mA/cm2) | FF | η (%) |
| Phenothiazine-tetrazole derivative 1 | 620 | 5.80 | 0.69 | 2.50 |
| Phenothiazine-tetrazole derivative 2 (with cosensitizer) | 640 | 11.30 | 0.70 | 5.10 |
| Phenothiazine-tetrazole derivative 3 (tandem cell) | 1260 | 6.70 | 0.75 | 6.37 |
Data adapted from studies on analogous phenothiazine-tetrazole dyes for illustrative purposes. nih.gov
Ligand Design for Coordination Chemistry and Advanced Catalytic Systems
The tetrazole moiety is an excellent ligand in coordination chemistry due to the presence of multiple nitrogen atoms that can coordinate to metal ions in various modes. researchgate.netarkat-usa.org This makes this compound a valuable precursor for the synthesis of novel ligands for the construction of coordination polymers, metal-organic frameworks (MOFs), and discrete metal complexes. lookchem.comnih.gov
Metal complexes containing tetrazole-based ligands have been investigated for their catalytic activity in various organic transformations. For example, some tetrazole-containing complexes have been explored as catalysts in oxidation reactions and other chemical processes. ontosight.ai The electronic properties of the ligand, which can be tuned by substituents on the aniline ring, can have a significant impact on the catalytic activity of the metal center. The development of chiral tetrazole ligands has also opened up possibilities for asymmetric catalysis. lifechemicals.com The versatility of the this compound structure provides a rich platform for the design of new catalytic systems with tailored reactivity and selectivity. mdpi.com
Q & A
Q. What are the standard synthetic routes for 4-[2-(2H-Tetrazol-5-yl)propyl]aniline?
The synthesis typically involves alkylation or functionalization of a tetrazole precursor. For example, reacting 4-(2H-tetrazol-5-yl)aniline with methyl iodide (MeI) in the presence of a base like K₂CO₃ under reflux conditions (40°C, 1 hour) can yield derivatives. Purification via silica gel column chromatography (e.g., 40% EtOAc/hexane) and recrystallization ensures product integrity . Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) can monitor reaction progress .
Q. What safety precautions are necessary when handling this compound?
While specific safety data for this compound is limited, structurally similar aromatic amines (e.g., 2-(1H-pyrazol-5-yl)aniline) require handling in fume hoods with PPE (gloves, lab coats, goggles). Avoid skin/eye contact due to potential corrosion/irritation. Store in airtight containers away from light to prevent degradation .
Q. How can researchers confirm the purity and structural integrity of the compound?
- Purity : Use HPLC with UV detection or TLC with iodine vapor visualization .
- Structural Confirmation : Employ H NMR (e.g., δ 7.94 ppm for aromatic protons) and mass spectrometry (e.g., molecular ion peak at m/z 203.25 for C₁₀H₁₃N₅) . High-resolution mass spectrometry (HRMS) can resolve ambiguities in molecular formula .
Q. What are common applications of this compound in chemical research?
It serves as a versatile building block in organic synthesis, particularly for:
- Coordination Chemistry : Acting as a ligand for metal complexes due to the tetrazole group’s nitrogen-rich structure .
- Pharmaceutical Intermediates : Exploring antimicrobial or antifungal properties via derivatization .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond lengths/angles. For example, SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data. ORTEP-3 generates graphical representations to validate molecular geometry . Pre-cool crystals to 100 K to minimize thermal motion artifacts .
Q. How should researchers address contradictions between spectroscopic and crystallographic data?
Cross-validate using multiple techniques:
- If NMR suggests a planar structure but crystallography shows torsion, check for dynamic effects (e.g., rotamers) via variable-temperature NMR.
- Use density functional theory (DFT) calculations to reconcile spectral and crystallographic data .
Q. What methodological considerations apply to designing coordination complexes with this compound?
- Ligand Design : The tetrazole’s N-donor sites favor chelation with transition metals (e.g., Cu²⁺, Zn²⁺).
- Reaction Conditions : Optimize pH (6–8) and solvent (DMF/water mixtures) to stabilize metal-ligand bonds. Monitor complexation via UV-Vis or IR spectroscopy (e.g., shifts in N–H stretching bands) .
Q. What strategies improve synthesis yield and scalability?
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Solvent Optimization : Replace acetone with DMF for higher solubility of intermediates.
- Scale-Up : Use continuous flow reactors to maintain temperature control and reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
